

# Spectroscopic and Synthetic Profile of 1-Isopropylindolin-4-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Isopropylindolin-4-amine**, a novel indoline derivative. Due to the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This guide also outlines a plausible synthetic route and general experimental protocols for spectroscopic analysis, serving as a valuable resource for researchers interested in the synthesis and characterization of this and similar molecules.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **1-Isopropylindolin-4-amine**. These predictions are based on the analysis of structurally related compounds, including indoline, 4-aminoindoline, and N-isopropylaniline.

### Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.95	t	1H	H-6
~6.50	d	1H	H-5
~6.45	d	1H	H-7
~3.60	br s	2H	-NH2
~3.40	septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~3.30	t	2H	H-2
~2.95	t	2H	H-3
~1.20	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~150.0	C-7a
~142.0	C-4
~128.0	C-6
~118.0	C-3a
~115.0	C-5
~105.0	C-7
~53.0	C-2
~50.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~29.0	C-3
~20.0	-CH(CH <sub>3</sub> ) <sub>2</sub>



## Predicted Mass Spectrometry Data (Electron Ionization,

EI)

m/z	Relative Intensity (%)	Assignment
176	80	[M] <sup>+</sup> (Molecular Ion)
161	100	[M - CH₃] <sup>+</sup> (Base Peak)
133	40	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
118	30	[M - C3H7N]+

**Predicted Infrared (IR) Spectroscopy Data** 

Wavenumber (cm <sup>−1</sup> )	Intensity	Assignment
3400-3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3050-3000	Medium	C-H stretch (aromatic)
2970-2850	Strong	C-H stretch (aliphatic)
1620-1580	Strong	N-H bend (primary amine)
1600, 1480	Medium	C=C stretch (aromatic)
1350-1250	Strong	C-N stretch (aromatic amine)
1250-1020	Medium	C-N stretch (aliphatic amine)
850-750	Strong	C-H bend (aromatic, orthodisubstituted)

## **Experimental Protocols**

The following sections detail generalized experimental protocols for the synthesis of N-alkylated indolines and the acquisition of spectroscopic data. These serve as a starting point for the practical synthesis and characterization of **1-Isopropylindolin-4-amine**.

# Synthesis of 1-Isopropylindolin-4-amine: A Proposed Route



A plausible synthetic route to **1-Isopropylindolin-4-amine** involves the N-alkylation of 4-aminoindoline. Several methods for the N-alkylation of indolines have been reported in the literature.[1][2] One common approach is reductive amination.

#### Reaction Scheme:

4-aminoindoline + Acetone --(Reducing Agent)--> **1-Isopropylindolin-4-amine** 

#### General Procedure:

- To a solution of 4-aminoindoline (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added acetone (1.2 eq).
- The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- A reducing agent, such as sodium borohydride (NaBH<sub>4</sub>) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
- The reaction is quenched by the slow addition of water.
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 1-Isopropylindolin-4-amine.

## Spectroscopic Analysis Protocols

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[3]
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 or 500 MHz NMR spectrometer.
  [4][5] Standard acquisition parameters are typically used. For <sup>13</sup>C NMR, a proton-decoupled



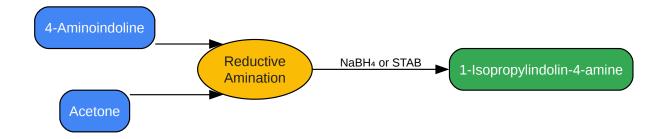
sequence is common to produce a spectrum with singlets for each carbon.[6]

- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.[4] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).[7]
- Ionization: Introduce the sample into the mass spectrometer. For a volatile compound like 1-Isopropylindolin-4-amine, Electron Ionization (EI) is a suitable method.[8] Electrospray Ionization (ESI) can also be used, which would result in the observation of the protonated molecule [M+H]+.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]
- Sample Preparation: The sample can be analyzed as a thin film (neat liquid), a KBr pellet (for solids), or as a solution in a suitable solvent (e.g., CCl<sub>4</sub>, CHCl<sub>3</sub>).[10][11]
- Data Acquisition: Place the prepared sample in an FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[12][13]
- Data Analysis: The resulting IR spectrum is a plot of transmittance versus wavenumber. The absorption bands are analyzed to identify the functional groups present in the molecule.[14]

### **Visualizations**

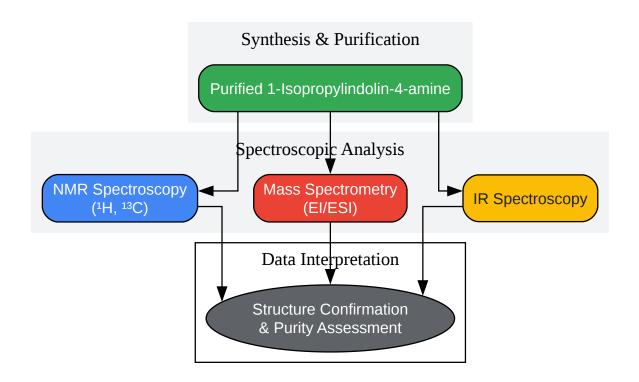
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of a novel compound.





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Caption: Proposed synthetic pathway for **1-Isopropylindolin-4-amine**.



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Caption: General workflow for spectroscopic characterization.

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